molecular formula C9H15NO4 B2841531 (2R)-3-Methyl-2-([(prop-2-en-1-yloxy)carbonyl]amino)butanoic CAS No. 132402-46-1

(2R)-3-Methyl-2-([(prop-2-en-1-yloxy)carbonyl]amino)butanoic

Cat. No.: B2841531
CAS No.: 132402-46-1
M. Wt: 201.222
InChI Key: MQKQMLUPZZNVCK-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-Methyl-2-([(prop-2-en-1-yloxy)carbonyl]amino)butanoic acid is a chiral carboxylic acid derivative characterized by a prop-2-en-1-yloxy carbonyl (allyloxycarbonyl) group attached to the amino moiety of a 3-methylbutanoic acid backbone. This compound is structurally related to valsartan, a widely used angiotensin II receptor antagonist, and is identified as an impurity reference standard in valsartan synthesis . Its CAS registry number is 137862-87-4, and it serves as the (R)-enantiomer of a valsartan intermediate. The compound’s stereochemistry and functional groups make it critical for quality control in pharmaceutical manufacturing, ensuring enantiomeric purity and regulatory compliance.

Properties

IUPAC Name

(2R)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-4-5-14-9(13)10-7(6(2)3)8(11)12/h4,6-7H,1,5H2,2-3H3,(H,10,13)(H,11,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKQMLUPZZNVCK-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Stoichiometry

A stirred solution of L-valine (283.82 mmol, 1.0 eq) and potassium carbonate (425.74 mmol, 1.5 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water (650 mL each) is treated dropwise with allyl chloroformate (340.59 mmol, 1.2 eq) at room temperature. The reaction proceeds for 18 hours, after which the solvent is removed under reduced pressure. Acidification to pH 2 with concentrated HCl precipitates the product, which is extracted with dichloromethane (DCM) and purified via MgSO₄ drying.

Key Parameters

  • Temperature : 20°C (ambient)
  • Reaction Time : 18 hours
  • Yield : 100% (57.1 g crude)
  • Purity : >95% (LC/MS, ¹H NMR)

Mechanistic Insights

The reaction follows a nucleophilic acyl substitution mechanism:

  • Deprotonation of L-valine’s α-amino group by K₂CO₃ generates a reactive amine nucleophile.
  • Allyl chloroformate undergoes attack by the amine, releasing HCl and forming the Alloc-protected intermediate.
  • Acidification protonates the carboxylate, driving the reaction to completion.

Analytical Validation

  • LC/MS : Retention time 1.966 min (ES+), m/z 202.1 [M+H]⁺.
  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.57 (br s, COOH), 7.43 (d, J=8.6 Hz, NH), 5.96–5.86 (m, CH₂CHCH₂), 3.85 (dd, J=8.6/6.0 Hz, α-CH), 0.89/0.87 (d, J=6.4–6.5 Hz, (CH₃)₂CH).

Oxime Carbonate-Mediated Protection

Recent advances in carbamate chemistry have introduced oxime carbonates as efficient reagents for Alloc group installation. A 2017 study demonstrated the use of Alloc-cyanopyridyloxime (9) for synthesizing N-Alloc amino acids with minimal dipeptide formation.

Protocol for Oxime Carbonate Activation

  • Reagent Synthesis : Alloc-cyanopyridyloxime (9) is prepared via reaction of 2-cyano-2-(hydroxyimino)acetate with allyl chloroformate in CH₂Cl₂/hexane (81% yield after recrystallization).
  • Amino Acid Protection : L-valine (1.0 eq) is dissolved in 1% Na₂CO₃/dioxane at pH 8.0, treated with oxime carbonate (1.2 eq), and stirred for 1 hour.

Optimized Conditions

  • Base : Sodium carbonate (pH 8.0)
  • Solvent : Dioxane/water (4:1 v/v)
  • Yield : 83–89% (reported for glycine; valine extrapolated)

Advantages Over Classical Methods

  • Reduced Dimerization : Steric hindrance from the cyanopyridyl group suppresses undesired dipeptide formation (<2% vs. 5–15% with allyl chloroformate).
  • Faster Kinetics : Reaction completes in 1–3 hours vs. 18 hours for conventional methods.

Industrial-Scale Processes from Patent Literature

Patent US5756736A discloses N-Alloc-L-valine as a key intermediate in synthesizing valganciclovir, highlighting scalable production techniques.

Large-Batch Synthesis

  • Reactors : 500 L glass-lined vessels with mechanical agitation
  • Workup : Continuous liquid-liquid extraction using tert-butyl methyl ether (MTBE)/hexane (1:1)
  • Purification : Crystallization from isopropyl alcohol/water (4:1) at −5°C

Scale-Up Metrics

  • Throughput : 50–100 kg/batch
  • Purity : >99.5% (HPLC)
  • Storage : 2–8°C under nitrogen

Comparative Analysis of Synthetic Routes

Parameter Allyl Chloroformate Oxime Carbonate Industrial Process
Yield 100% 83–89% 92–95%
Reaction Time 18 h 1–3 h 6–8 h
Byproducts <5% dimer <2% dimer <0.5% impurities
Solvent System THF/water Dioxane/water MTBE/hexane
Scalability Lab-scale Pilot-scale Commercial

Degradation and Stability Profiling

N-Alloc-L-valine exhibits sensitivity to:

  • Acidic Conditions : Rapid deprotection below pH 3 (t₁/₂ = 2 h at pH 2.0).
  • Oxidation : Allyl group degradation upon prolonged air exposure (5% loss/month at 25°C).
  • Thermal Stability : Decomposition onset at 145°C (DSC).

Recommended Storage : Lyophilized solid at −20°C under argon (99% stability over 24 months).

Chemical Reactions Analysis

Types of Reactions

(2R)-3-Methyl-2-([(prop-2-en-1-yloxy)carbonyl]amino)butanoic can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The prop-2-en-1-yloxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1.1. Drug Development

The compound has been investigated for its role in drug development, particularly as a building block for the synthesis of peptide-based therapeutics. Its unique structure allows for modifications that can enhance biological activity and specificity towards target proteins.

Case Study:
A study demonstrated the use of (2R)-3-Methyl-2-([(prop-2-en-1-yloxy)carbonyl]amino)butanoic acid as a precursor in synthesizing novel peptide analogs that exhibited improved binding affinity to specific receptors involved in metabolic disorders .

1.2. Anticancer Research

Research has indicated that derivatives of this compound may possess anticancer properties. The incorporation of the prop-2-en-1-yloxy carbonyl moiety has shown promise in enhancing the selectivity and potency of anticancer agents.

Case Study:
In vitro studies revealed that modified peptides incorporating this compound demonstrated significant cytotoxic effects on various cancer cell lines, suggesting potential for further development into therapeutic agents .

2.1. Enzyme Inhibition Studies

The compound's structural features make it suitable for studies aimed at enzyme inhibition, particularly in pathways related to amino acid metabolism.

Case Study:
A research project focused on the inhibition of specific enzymes involved in amino acid catabolism used this compound acid to evaluate its effectiveness as an inhibitor, yielding promising results that could lead to new metabolic regulation strategies .

2.2. Peptide Synthesis

This compound serves as an important intermediate in the synthesis of peptides through coupling reactions, facilitating the creation of complex peptide structures necessary for various biological functions.

Case Study:
A synthesis protocol highlighted the efficiency of using this compound acid in solid-phase peptide synthesis, significantly reducing reaction times while improving yields compared to traditional methods .

3.1. Plant Growth Regulators

Emerging research suggests that derivatives of this compound could be developed into plant growth regulators, influencing plant metabolism and growth patterns.

Case Study:
Field trials indicated that formulations containing this compound acid enhanced growth rates and yield in certain crops, demonstrating its potential utility in agricultural biotechnology .

Mechanism of Action

The mechanism of action of (2R)-3-Methyl-2-([(prop-2-en-1-yloxy)carbonyl]amino)butanoic involves its interaction with specific molecular targets. The prop-2-en-1-yloxycarbonyl group can be cleaved enzymatically or chemically, releasing the active amino acid. This active form can then participate in various biochemical pathways, including protein synthesis and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features
  • Core structure: 3-Methylbutanoic acid backbone with a chiral center at C2 (R-configuration).
  • Functional groups: Allyloxycarbonyl (prop-2-en-1-yloxy carbonyl) group attached to the amino moiety.
  • Role : Intermediate impurity in valsartan synthesis, contrasting with the active (S)-enantiomer used in the final API .
Comparison with Similar Compounds
Compound Name CAS No. Key Structural Differences Role/Application
(2R)-3-Methyl-2-([(prop-2-en-1-yloxy)carbonyl]amino)butanoic acid 137862-87-4 Allyloxycarbonyl group, R-configuration Impurity standard in valsartan
Valsartan (S-enantiomer) 137862-53-4 Pentanoyl and biphenyl-tetrazole groups, S-configuration Active API for hypertension
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid tert-Butoxycarbonyl (Boc) group, S-configuration Building block in peptide synthesis
(2S)-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}-4-(morpholin-4-yl)butanoic acid Thiazole and morpholine moieties Intermediate in kinase inhibitor synthesis

Key Observations :

Stereochemical Impact : The (R)-enantiomer of the valsartan intermediate lacks the therapeutic activity of the (S)-form, underscoring the importance of chiral resolution in API production .

Functional Group Variability : Replacement of the allyloxycarbonyl group with tert-butoxycarbonyl (Boc) or thiazole-morpholine systems alters solubility, stability, and synthetic utility .

Regulatory Relevance: As a specified impurity, the compound’s quantification ensures compliance with ICH guidelines (e.g., ICH Q3A), unlike non-pharmacopeial analogs listed in building-block catalogs .

Stability and Reactivity
  • The allyloxycarbonyl group confers moderate stability under acidic conditions but is prone to hydrolysis under basic conditions, contrasting with the robust stability of Boc-protected analogs .

Biological Activity

(2R)-3-Methyl-2-([(prop-2-en-1-yloxy)carbonyl]amino)butanoic acid, also known by its CAS number 132402-46-1, is a compound with potential biological activities that warrant detailed investigation. This article aims to summarize the current understanding of its biological activity, including relevant case studies, research findings, and data tables.

  • Molecular Formula : C₉H₁₅N₀₄
  • Molecular Weight : 201.22 g/mol
  • Structure : The compound features a methyl group and an allyloxycarbonyl group, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of its role as a potential pharmaceutical agent.

Antitumor Activity

A study highlighted the antitumor properties of related compounds, suggesting that derivatives of amino acids like this compound may exhibit similar effects. The mechanism of action involves modulation of apoptosis pathways and inhibition of cell proliferation in various cancer cell lines .

Neuroprotective Effects

Research has shown that compounds with structural similarities can influence neuroprotective pathways. For instance, they may inhibit excitotoxicity associated with neurodegenerative diseases by modulating NMDA receptor activity . This suggests that this compound could potentially serve as a neuroprotective agent.

Case Studies

  • Antitumor Efficacy :
    • A study involving similar derivatives demonstrated significant inhibition of tumor growth in xenograft models. The derivatives induced apoptosis in cancer cells through the activation of caspase pathways .
  • Neuroprotection :
    • Another investigation focused on the neuroprotective effects of related compounds in models of Alzheimer's disease. Results indicated a reduction in amyloid-beta toxicity and improved cognitive function in treated animals .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInduction of apoptosis
NeuroprotectionNMDA receptor modulation
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Q. What are the key considerations for designing a stereoselective synthesis of (2R)-3-Methyl-2-([(prop-2-en-1-yloxy)carbonyl]amino)butanoic acid?

  • Methodological Answer : Stereoselective synthesis requires chiral auxiliaries (e.g., oxazolidinones) to induce the desired (2R) configuration . The propenyloxycarbonyl group can be introduced via carbamate-forming reagents (e.g., chloroformates). Reaction conditions (temperature, solvent polarity) must optimize stereochemical fidelity. Post-synthesis, chiral HPLC is critical for enantiomeric purity validation .
  • Table 1 : Chiral Induction Strategies
MethodRoleEvidence
Oxazolidinone auxiliariesInduces (2R) configuration via steric control
Chiral HPLCSeparates enantiomers post-synthesis

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • 1H-NMR : Confirms stereochemistry and functional groups (e.g., propenyloxy signals at δ 4.0–5.5 ppm) .
  • HPLC : Assesses purity (>95% by area under the curve) using reverse-phase columns .
  • IR Spectroscopy : Validates carbamate C=O stretching (~1700 cm⁻¹) .
  • Table 2 : Key Analytical Parameters
TechniqueCritical ParametersEvidence
1H-NMRCoupling constants (J values) for stereochemistry
HPLCRetention time reproducibility

Q. How does the propenyloxycarbonyl group influence solubility and stability compared to other carbamates?

  • Methodological Answer : The propenyl group introduces steric bulk and potential for π-π interactions, enhancing lipophilicity. Stability studies under acidic/basic conditions (e.g., pH 2–12) reveal carbamate hydrolysis rates via HPLC monitoring . Compare with methoxycarbonyl analogs (), which hydrolyze faster due to reduced steric protection .

Advanced Research Questions

Q. What experimental approaches resolve ambiguities in stereochemical assignment?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal analysis at 140 K provides absolute configuration (e.g., ’s P2(1) space group parameters) .
  • NOE NMR : Nuclear Overhauser effects between the methyl group and carbamate confirm spatial proximity .
  • Table 3 : Crystallographic Parameters (Example from )
ParameterValueRelevance
Crystal systemMonoclinic (P2(1))Confirms chiral packing
Data collection θ5.698–62.496°Completeness of dataset

Q. How does the propenyloxycarbonyl group impact enzymatic interactions in peptide-based studies?

  • Methodological Answer : The propenyl group may sterically hinder protease binding, reducing degradation rates. Enzyme kinetics assays (e.g., trypsin inhibition) can quantify this effect. Comparative studies with benzyloxycarbonyl (Cbz) analogs () show differences in binding affinity due to bulkier substituents .

Q. What computational methods predict the compound’s environmental fate and toxicity?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulates interactions with biological membranes (e.g., logP calculations for bioaccumulation potential) .
  • QSAR Models : Predict toxicity endpoints (e.g., LC50) using substituent-specific parameters (e.g., propenyl’s Hammett σ value) .

Data Synthesis from Evidence

  • Molecular Weight & Formula : While direct data for the compound is limited, analogs in (175.18 g/mol, C₇H₁₃NO₄) and (500.35 g/mol, C₂₅H₂₃BrFNO₄) highlight the impact of substituents on physicochemical properties .
  • Reaction Optimization : emphasizes temperature control (e.g., −20°C for oxazolidinone reactions) to minimize racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.